1-Benzyl-2,3-dihydro-1h-indene
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Overview
Description
1-Benzyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C16H16 It is a derivative of indene, featuring a benzyl group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the reduction of 1-benzylindene using hydrogen gas in the presence of a palladium catalyst. Another method includes the alkylation of 2,3-dihydro-1H-indene with benzyl chloride in the presence of a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzylideneindanone derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as benzyl chloride and sodium hydride are used for alkylation reactions.
Major Products Formed:
Oxidation: Benzylideneindanone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various benzyl-substituted indene derivatives.
Scientific Research Applications
1-Benzyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-benzyl-2,3-dihydro-1H-indene exerts its effects depends on the specific chemical reactions it undergoesThe molecular targets and pathways involved are determined by the specific functional groups introduced during these reactions .
Comparison with Similar Compounds
1-Benzylindene: Similar in structure but lacks the dihydro component.
2,3-Dihydro-1H-indene: Lacks the benzyl group.
Benzylideneindanone: An oxidized derivative of 1-benzyl-2,3-dihydro-1H-indene.
Uniqueness: this compound is unique due to its combination of the benzyl group and the indene ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
CAS No. |
4831-01-0 |
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Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-benzyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H16/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-9,15H,10-12H2 |
InChI Key |
LPFVAOTWPPGFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC3=CC=CC=C3 |
Origin of Product |
United States |
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